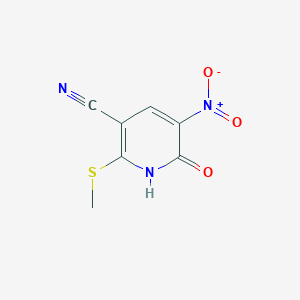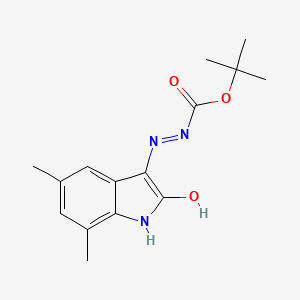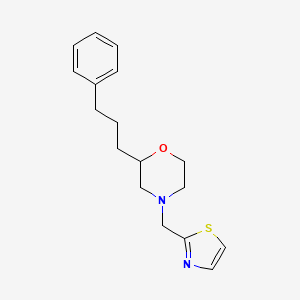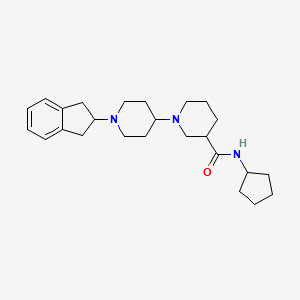
2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group, a nitro group, an oxo group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitropyridine with sodium methanethiolate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Corresponding substituted products
Aplicaciones Científicas De Investigación
2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyano group can form covalent bonds with nucleophilic sites in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(METHYLSULFANYL)-5-NITRO-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBONITRILE: shares structural similarities with other pyridine derivatives such as 2-(methylsulfanyl)-5-nitropyridine and 2-(methylsulfanyl)-6-oxopyridine.
Uniqueness
- The presence of both a nitro group and a cyano group in this compound makes it unique compared to other pyridine derivatives. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields .
Propiedades
IUPAC Name |
2-methylsulfanyl-5-nitro-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c1-14-7-4(3-8)2-5(10(12)13)6(11)9-7/h2H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFAGDGXINNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=O)N1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![7-(3-METHOXYPHENYL)-1-(2-METHYLPROPYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B6115440.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)

![2-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115457.png)

![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(2-propan-2-yloxyethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6115488.png)
![2-[2-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)phenoxy]ethanol](/img/structure/B6115490.png)
![3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6115498.png)
